molecular formula C22H19FN4O2S B2983961 N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-51-1

N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2983961
CAS No.: 1251577-51-1
M. Wt: 422.48
InChI Key: LLCSPIDQCWCOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. The compound’s structure includes a 3-methyl substituent on the triazolo-pyridine ring, a 4-ethenylphenylmethyl group, and a 3-fluorophenyl moiety. These substituents likely influence its pharmacokinetic properties, such as solubility and metabolic stability, compared to analogs with different aryl or alkyl groups .

Properties

IUPAC Name

N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-3-17-7-9-18(10-8-17)14-27(20-6-4-5-19(23)13-20)30(28,29)21-11-12-22-25-24-16(2)26(22)15-21/h3-13,15H,1,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCSPIDQCWCOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazolopyridine intermediate with sulfonyl chloride in the presence of a base like triethylamine.

    Aromatic Substitution:

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related sulfonamides:

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Biological Activity
N-[(4-Ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide [1,2,4]Triazolo[4,3-a]pyridine 3-methyl, N-(4-ethenylphenyl)methyl, N-(3-fluorophenyl) Not reported Not reported Hypothesized enzyme inhibition
N-(3-Chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8h) [1,2,4]Triazolo[4,3-a]pyridine 3-methyl, N-(3-chlorophenyl), N-(2-fluorobenzyl) 431.4 (M+H) 153–155 Antimalarial (IC50: 0.12 µM)
N-(4-Chlorophenyl)-N-(4-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8i) [1,2,4]Triazolo[4,3-a]pyridine 3-methyl, N-(4-chlorophenyl), N-(4-fluorobenzyl) 431.0 (M+H) 198–199 Antimalarial (IC50: 0.09 µM)
3-Ethyl-N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide [1,2,4]Triazolo[4,3-a]pyridine 3-ethyl, N-(4-ethylphenyl), N-(2-fluorophenyl)methyl 438.5 Not reported Not reported

Key Observations:

Substituent Effects on Bioactivity: Chlorophenyl and fluorobenzyl groups (e.g., compounds 8h and 8i) enhance antimalarial potency compared to non-halogenated analogs. The 4-fluorobenzyl group in 8i achieves an IC50 of 0.09 µM, suggesting para-substitution improves target binding . The target compound’s 4-ethenylphenylmethyl group may confer distinct steric or electronic properties, though its biological activity remains uncharacterized.

Thermal Stability :

  • Melting points vary significantly: 8h (153–155°C) vs. 8i (198–199°C). This disparity may reflect differences in crystallinity due to para-substitution on the benzyl group .

Research Findings and Mechanistic Insights

  • Antimalarial Activity: Compounds 8h and 8i inhibit Plasmodium falciparum growth at nanomolar concentrations, likely via interaction with parasite-specific enzymes such as dihydroorotate dehydrogenase (DHODH) .
  • SAR (Structure-Activity Relationship) :
    • Fluorine atoms at the benzyl position enhance metabolic stability by reducing cytochrome P450-mediated oxidation.
    • Chlorine on the aryl group improves target affinity through hydrophobic interactions.

Biological Activity

N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H19FN4O2SC_{21}H_{19}FN_{4}O_{2}S with a molecular weight of approximately 410.5 g/mol. Its structure features a triazolo-pyridine core, which is often associated with various biological activities including anticancer properties.

PropertyValue
Molecular FormulaC21H19FN4O2S
Molecular Weight410.5 g/mol
Purity≥ 95%
Complexity Rating650

Antitumor Activity

Recent studies have highlighted the antitumor properties of related triazolo derivatives. A series of [1,2,4]triazolo[4,3-a]pyrimidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized in one study showed IC50 values of 17.83 μM and 19.73 μM against MDA-MB-231 and MCF-7 breast cancer cell lines respectively .

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. The triazolo-pyridine structure may play a crucial role in targeting specific enzymes or pathways associated with cell proliferation and survival.

Case Study: Synthesis and Evaluation

In a notable study, researchers synthesized several triazolo derivatives using a one-pot three-component reaction methodology. Their biological evaluation revealed that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, suggesting that modifications to the triazolo framework can enhance biological activity .

Table 2: Summary of Antitumor Activity

CompoundCell LineIC50 (μM)
4cMDA-MB-23117.83
4jMCF-719.73
CisplatinMDA-MB-23138.6

Additional Biological Activities

Beyond antitumor effects, compounds in this class have been investigated for their antibacterial properties and potential use as herbicides. The diverse biological activities are attributed to the triazole moiety's ability to interact with various biological targets.

Research Findings on Antibacterial Activity

Research indicates that certain triazolo derivatives exhibit antibacterial activity against multiple strains of bacteria, making them candidates for further development as antimicrobial agents .

Q & A

Basic: What synthetic routes and reaction conditions are critical for preparing this compound?

Methodological Answer:
The compound is synthesized via a multi-step process involving sulfonamide coupling and regioselective cyclization. Key steps include:

  • Sulfonamide Formation : Reacting 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonyl chloride with substituted amines (e.g., N-(4-ethenylbenzyl)-3-fluoroaniline) under basic conditions (e.g., NaH in THF) to form the sulfonamide bond .
  • Triazole Ring Closure : Cyclization using phosphorus oxychloride or DMF/POCl₃ under reflux to form the triazolo-pyridine core .
  • Critical Conditions : Temperature control (0–10°C during chlorination, reflux for cyclization) and stoichiometric ratios (1.1 equivalents of benzyl chloride derivatives) are vital to avoid side products .

Basic: What spectroscopic and analytical techniques confirm the compound’s structure?

Methodological Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR : Key signals include the 3-methyl group (δ ~2.77 ppm, singlet) and aromatic protons (δ 7.0–8.8 ppm). Fluorine coupling (e.g., J = 248.7 Hz for C-F) in ¹³C NMR distinguishes substituents .
  • LC/MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z ~431) and fragmentation patterns validate the molecular formula .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., C 55.75%, N 13.00%) to confirm purity .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:
SAR studies focus on modifying substituents to enhance target binding or solubility:

  • Phenyl Ring Modifications : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the benzyl or aryl rings improves antimalarial activity, as seen in analogs with IC₅₀ values <1 µM .
  • Solubility Enhancement : Adding polar groups (e.g., -OH, -OMe) to the ethenylphenyl moiety increases aqueous solubility while maintaining potency. Use logP calculations (e.g., via ChemDraw) to balance hydrophobicity .
  • In Silico Docking : Tools like AutoDock predict interactions with targets (e.g., Plasmodium falciparum enzymes). Prioritize analogs with high docking scores for synthesis .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected coupling constants or integration ratios) are addressed by:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C interactions. For example, HSQC can confirm methylene (-CH₂-) linkages in the benzyl group .
  • Isotopic Labeling : Synthesize deuterated analogs to track proton environments in complex splitting patterns .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis, particularly for regiochemical ambiguities in the triazolo-pyridine core .

Advanced: What strategies mitigate low solubility in in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<1% DMSO) to maintain compound stability in cell-based assays .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfonamide nitrogen to enhance permeability, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability in pharmacokinetic studies .

Advanced: How are in silico methods applied to predict metabolic stability?

Methodological Answer:

  • Metabolite Prediction : Software like MetaSite identifies vulnerable sites (e.g., ethenylphenyl oxidation) using cytochrome P450 models. Replace labile groups with bioisosteres (e.g., cyclopropyl for ethenyl) .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess binding pocket retention over time. Prioritize analogs with stable hydrogen bonds to key residues (e.g., PfDHFR His-164) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.